6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride
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Overview
Description
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single shared atom. This particular compound features an indole moiety fused with a pyrrolidine ring, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrolidine precursor under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride: This compound features an oxolane ring instead of a pyrrolidine ring.
6-Chloro-1,2-dihydrospiro[indole-3,4-oxane] hydrochloride: This compound has an oxane ring fused with the indole moiety.
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGIWYBEMKMTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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